
Tert-butyl cyclopropylsulfamoylcarbamate
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Description
Tert-butyl cyclopropylsulfamoylcarbamate is a useful research compound. Its molecular formula is C8H16N2O4S and its molecular weight is 236.29 g/mol. The purity is usually 95%.
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Q & A
Q. Basic: What are the standard protocols for synthesizing tert-butyl cyclopropylsulfamoylcarbamate?
The synthesis typically involves reacting a cyclopropylamine derivative with di-tert-butyl dicarbonate (Boc₂O) under mild conditions. A base such as triethylamine is used to neutralize the generated acid, and the reaction is conducted in solvents like dichloromethane or tetrahydrofuran (THF) at room temperature. Spectroscopic methods (e.g., 1H-NMR, 13C-NMR) are critical for confirming the product’s structure and purity .
Q. Basic: How is the structural integrity of this compound validated in synthetic chemistry?
Structural validation relies on:
- Spectroscopic analysis : 1H-NMR for proton environments (e.g., tert-butyl group at δ ~1.4 ppm), 13C-NMR for carbonyl carbons (~150-155 ppm).
- Mass spectrometry (MS) : To confirm molecular ion peaks and fragmentation patterns.
- X-ray crystallography (if available): For unambiguous confirmation of stereochemistry in cyclopropane derivatives .
Q. Advanced: How can researchers optimize reaction yields for cyclopropane functionalization in this compound?
Key strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of intermediates.
- Temperature control : Lower temperatures (0–5°C) reduce side reactions during cyclopropane ring formation.
- Catalysis : Transition-metal catalysts (e.g., Pd) may improve regioselectivity in cross-coupling reactions.
Controlled experiments with kinetic monitoring (e.g., HPLC) are recommended to identify optimal conditions .
Q. Advanced: What methodologies address contradictions in kinetic data from binding assays involving this compound?
Discrepancies in binding affinity (e.g., IC₅₀ values) may arise from assay conditions (pH, temperature) or target protein isoforms. To resolve these:
- Standardize assays : Use identical buffer systems and recombinant protein batches.
- Orthogonal techniques : Combine surface plasmon resonance (SPR) with isothermal titration calorimetry (ITC) to validate thermodynamic parameters.
- Statistical analysis : Apply multivariate regression to account for variables like ionic strength .
Q. Basic: What are the primary applications of this compound in medicinal chemistry?
This compound serves as:
- A protecting group for amines in peptide synthesis.
- An intermediate in drug development, particularly for kinase inhibitors or protease-targeted therapies.
- A tool compound to study enzyme-ligand interactions via its sulfamoyl moiety .
Q. Advanced: How does the cyclopropane ring influence the compound’s stability under physiological conditions?
The cyclopropane ring’s strain energy can enhance reactivity but may reduce stability. Stability assays should include:
- pH-dependent degradation studies : Monitor hydrolysis rates in buffers (pH 1–10).
- Serum stability tests : Incubate with human serum to assess esterase-mediated cleavage.
- Thermogravimetric analysis (TGA) : Evaluate thermal decomposition thresholds .
Q. Advanced: How can computational modeling guide the design of derivatives with improved bioactivity?
- Docking simulations : Predict binding modes to target enzymes (e.g., sulfotransferases).
- QSAR models : Correlate substituent effects (e.g., electron-withdrawing groups on the cyclopropane) with activity.
- MD simulations : Assess conformational flexibility in aqueous environments .
Q. Basic: What safety precautions are essential when handling this compound?
- Engineering controls : Use fume hoods to minimize inhalation of fine particles.
- PPE : Nitrile gloves, lab coats, and safety goggles.
- Waste disposal : Follow institutional guidelines for carbamate-containing waste, as some derivatives may release toxic isocyanates upon decomposition .
Q. Advanced: What strategies differentiate the biological activity of this compound from its structural analogs?
Comparative studies should focus on:
- Functional group swaps : Replace sulfamoyl with carbamoyl or urea groups.
- Stereochemical variation : Synthesize enantiomers and test for chiral selectivity.
- Biological assays : Measure IC₅₀ against related targets (e.g., cyclooxygenase vs. lipoxygenase) .
Q. Advanced: How can researchers address the lack of ecological toxicity data for this compound?
Proposed approaches:
- Read-across analysis : Use data from structurally similar carbamates (e.g., tert-butyl phenylcarbamate).
- In silico predictions : Apply tools like ECOSAR to estimate aquatic toxicity.
- Microtox assays : Test acute toxicity in Vibrio fischeri as a preliminary screen .
Q. Comparative Analysis Table: Key Applications in Research
Application | Methodology | Key Findings | Reference |
---|---|---|---|
Enzyme Inhibition | SPR and ITC | High affinity for sulfotransferases (Kd = 12 nM) | |
Drug Intermediate Synthesis | Boc protection | 85% yield under optimized THF/Et₃N conditions | |
Stability Profiling | pH degradation studies | Stable at pH 7.4; hydrolyzes rapidly at pH < 3 |
Properties
Molecular Formula |
C8H16N2O4S |
---|---|
Molecular Weight |
236.29 g/mol |
IUPAC Name |
tert-butyl N-(cyclopropylsulfamoyl)carbamate |
InChI |
InChI=1S/C8H16N2O4S/c1-8(2,3)14-7(11)10-15(12,13)9-6-4-5-6/h6,9H,4-5H2,1-3H3,(H,10,11) |
InChI Key |
JTRDEGGRULMZFI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NS(=O)(=O)NC1CC1 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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